molecular formula C31H43N3O10 B15192468 (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate CAS No. 129230-04-2

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate

Cat. No.: B15192468
CAS No.: 129230-04-2
M. Wt: 617.7 g/mol
InChI Key: SGVUFQYRNRMBDS-UHFFFAOYSA-N
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Description

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and a carbamate group attached to a 1-methylbutyl chain. The presence of multiple methoxy groups and the piperazine core contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate typically involves multi-step organic reactions. One common approach starts with the preparation of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid through a reaction with thionyl chloride. This intermediate is then reacted with piperazine to form 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine. The final step involves the reaction of this intermediate with (1-methylbutyl)isocyanate to form the desired carbamate compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding quinones.

    Reduction: The carbonyl groups in the benzoyl moieties can be reduced to alcohols under suitable conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate involves its interaction with specific molecular targets. The compound’s methoxy groups and piperazine core allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine
  • 1,3,5-Trimethoxybenzene
  • Benzotriazole derivatives

Comparison: Compared to similar compounds, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (1-methylbutyl)carbamate is unique due to the presence of both the piperazine ring and the carbamate group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

129230-04-2

Molecular Formula

C31H43N3O10

Molecular Weight

617.7 g/mol

IUPAC Name

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-pentan-2-ylcarbamate

InChI

InChI=1S/C31H43N3O10/c1-9-10-19(2)32-31(37)44-18-22-17-33(29(35)20-13-23(38-3)27(42-7)24(14-20)39-4)11-12-34(22)30(36)21-15-25(40-5)28(43-8)26(16-21)41-6/h13-16,19,22H,9-12,17-18H2,1-8H3,(H,32,37)

InChI Key

SGVUFQYRNRMBDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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